molecular formula C10H15NO2S B13624854 N,4-Diethylbenzene-1-sulfonamide CAS No. 477482-94-3

N,4-Diethylbenzene-1-sulfonamide

Cat. No.: B13624854
CAS No.: 477482-94-3
M. Wt: 213.30 g/mol
InChI Key: LTXFHGMNQJDHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-Diethylbenzene-1-sulfonamide is an organosulfur compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-Diethylbenzene-1-sulfonamide can be synthesized through the reaction of 4-diethylbenzenesulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of sulfonamides often involves the direct synthesis from thiols and amines. This method is advantageous as it avoids the need for pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

N,4-Diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,4-Diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting various physiological processes . The sulfonamide group plays a crucial role in this inhibition by mimicking the enzyme’s natural substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Diethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the diethyl substitution on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and industrial applications compared to other sulfonamides.

Properties

CAS No.

477482-94-3

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N,4-diethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-3-9-5-7-10(8-6-9)14(12,13)11-4-2/h5-8,11H,3-4H2,1-2H3

InChI Key

LTXFHGMNQJDHBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.